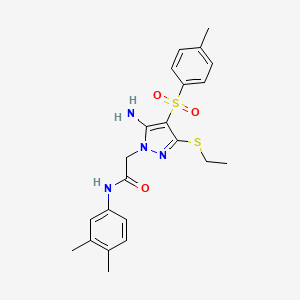

2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

Description

The compound 2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide features a pyrazole core substituted with an ethylthio group at the 3-position, a tosyl (p-toluenesulfonyl) group at the 4-position, and an acetamide moiety linked to a 3,4-dimethylphenyl ring. Key features include:

- Pyrazole heterocycle: Known for diverse biological activities, including pesticidal and pharmaceutical properties.

- Ethylthio group: Enhances lipophilicity and may influence metabolic stability.

- Tosyl group: A sulfonamide derivative often used to modulate solubility or as a protecting group.

- 3,4-Dimethylphenyl acetamide: Likely impacts steric bulk and electronic properties, affecting target binding.

Propriétés

IUPAC Name |

2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S2/c1-5-30-22-20(31(28,29)18-10-6-14(2)7-11-18)21(23)26(25-22)13-19(27)24-17-9-8-15(3)16(4)12-17/h6-12H,5,13,23H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTCCKYJJLIFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide represents a class of pyrazole derivatives that have garnered attention for their potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 458.6 g/mol. The structure features a pyrazole ring substituted with an ethylthio group and a tosyl group, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.

- Antioxidant Properties : The presence of amino and thio groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Interaction with Receptors : The compound may interact with specific biological receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

-

Anti-inflammatory Effects :

A study demonstrated that derivatives similar to 2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide exhibited significant inhibition of COX-2 activity in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis. -

Antioxidant Activity :

Research indicated that this compound could effectively reduce oxidative stress markers in cellular models. The antioxidant capacity was assessed through various assays measuring the reduction of reactive oxygen species (ROS). -

Anticancer Properties :

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This finding highlights its potential as a chemotherapeutic agent against specific types of malignancies.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential anti-inflammatory and anticancer properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Additionally, some studies indicate that these compounds can induce apoptosis in cancer cells, making them valuable in cancer therapy.

Research has shown that compounds like this one may act as partial agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which is implicated in glucose metabolism and fat cell differentiation. This interaction suggests potential applications in metabolic disorders such as diabetes.

Drug Development

The unique structural features of this compound allow for modifications that can enhance its efficacy and selectivity towards specific biological targets. The ability to modulate the compound's activity through structural changes opens avenues for the development of new therapeutic agents.

Case Study 1: Anti-inflammatory Activity

A study conducted on pyrazole derivatives demonstrated their ability to inhibit COX-1 and COX-2 enzymes significantly. The results indicated that the introduction of an ethylthio group could enhance the anti-inflammatory effects compared to other derivatives lacking this modification .

Case Study 2: Anticancer Properties

In vitro studies have shown that pyrazole derivatives can effectively induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to reduced tumor growth. The specific interactions of this compound with cellular receptors are currently under investigation .

Comparaison Avec Des Composés Similaires

Structural Analogs from Evidence

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Differences and Implications

- Substitution at Pyrazole 3-Position: The target’s ethylthio group (C₂H₅S-) contrasts with the fluorophenylamino group in ’s analog. Ethylthio may improve metabolic stability compared to aromatic amines, which are prone to oxidation . Chlorinated analogs (e.g., metazachlor in ) prioritize electrophilic reactivity for pesticidal activity, whereas the target’s amino and tosyl groups suggest a different mechanism .

- Acetamide Substituents: The 3,4-dimethylphenyl group in the target vs. Ortho-substitutions (2,6-) often reduce rotational freedom, impacting binding pocket interactions.

Heterocyclic Core :

- Thiazole-based analogs () exhibit distinct hydrogen-bonding patterns (N–H⋯N interactions) compared to pyrazole derivatives. Pyrazoles generally offer greater conformational flexibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, fractional factorial designs can reduce trial runs while ensuring robust optimization of yield and purity . Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, guiding experimental validation .

Q. How can structural confirmation and purity assessment be rigorously validated for this compound?

- Methodological Answer : Combine 1H NMR, IR spectroscopy, and LC-MS for structural elucidation. Elemental analysis ensures stoichiometric accuracy. Purity should be assessed via HPLC with diode-array detection (DAD) or UPLC-MS, with thresholds ≥95% for biological studies .

Q. What are the primary biological targets or activities reported for pyrazole-acetamide derivatives, and how are these assays designed?

- Methodological Answer : Pyrazole-acetamides often exhibit antimicrobial or anticancer activity. Use in vitro assays such as:

- MIC (Minimum Inhibitory Concentration) for antimicrobial screening against Gram-positive/negative strains.

- MTT assay for cytotoxicity profiling on cancer cell lines (e.g., HeLa, MCF-7).

Reference structurally analogous compounds for assay design .

Advanced Research Questions

Q. How can computational tools (e.g., molecular docking, PASS prediction) prioritize biological testing for this compound?

- Methodological Answer : Employ PASS (Prediction of Activity Spectra for Substances) to forecast potential biological activities (e.g., kinase inhibition, protease modulation). Follow with molecular docking (AutoDock Vina, Schrödinger Suite) to simulate ligand-receptor interactions, focusing on targets like EGFR or COX-2. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

- Methodological Answer : Discrepancies may arise from off-target effects or assay interference. Conduct counter-screening against unrelated targets to rule out false positives. Use metabolomic profiling (LC-HRMS) to detect compound degradation or metabolite interference. Reassess computational models with updated conformational sampling parameters .

Q. How do heterocyclic substituents (e.g., ethylthio, tosyl groups) influence the compound’s reactivity and pharmacokinetics?

- Methodological Answer : Perform QSAR (Quantitative Structure-Activity Relationship) studies to correlate substituent electronic/steric properties with solubility, logP, and metabolic stability. Experimental validation via PAMPA (Parallel Artificial Membrane Permeability Assay) can predict blood-brain barrier penetration .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.